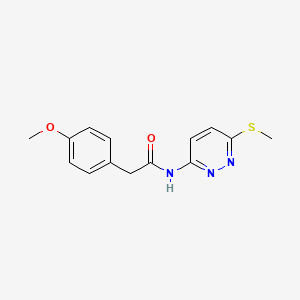

2-(4-methoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Beschreibung

2-(4-Methoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a pyridazine-derived acetamide compound characterized by a 4-methoxyphenyl group attached to the acetamide backbone and a methylthio (-SMe) substituent at the 6-position of the pyridazine ring. The methoxy group enhances lipophilicity and may influence pharmacokinetic properties, while the methylthio moiety could modulate electronic effects and binding interactions.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-19-11-5-3-10(4-6-11)9-13(18)15-12-7-8-14(20-2)17-16-12/h3-8H,9H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWAYEUEQSYMEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Overview

2-(4-methoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

- IUPAC Name : 2-(4-methoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

- Molecular Formula : C₁₅H₁₇N₃O₂S

- Molecular Weight : 303.4 g/mol

- CAS Number : 1021225-50-2

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : This is achieved through cyclization reactions starting from hydrazine derivatives.

- Introduction of the Methylthio Group : The methylthio group is incorporated via nucleophilic substitution reactions.

- Acylation to Form Acetamide : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide moiety.

Anticancer Properties

Research has indicated that compounds similar to 2-(4-methoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide exhibit significant anticancer activities. Studies have shown potent antiproliferative effects against various cancer cell lines, including:

- Breast Cancer (MCF7) : Exhibited significant cytotoxicity with IC₅₀ values ranging from 0.01 µM to 0.46 µM in various studies .

- Lung Cancer (A549) : Similar compounds demonstrated IC₅₀ values around 26 µM, indicating potential effectiveness against lung cancer cells .

The mechanism of action often involves the inhibition of key enzymes associated with cell proliferation and apoptosis induction.

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives of this compound have been explored for their anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 0.01 | |

| Anticancer | A549 | 26 | |

| Anti-inflammatory | Various | Varies |

Case Studies

-

Case Study on Antiproliferative Effects :

- A study investigated the effects of similar pyridazine derivatives on MCF7 and A549 cell lines, demonstrating significant growth inhibition and apoptosis induction through caspase activation pathways.

-

Mechanistic Studies :

- Research has focused on the molecular pathways affected by this compound, particularly its role in inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pyridazine-Based Acetamide Analogs

Key Observations:

Chlorine substituents (e.g., 15) lower melting points compared to bulkier groups (e.g., 18) , suggesting differences in crystallinity and stability.

Synthetic Efficiency :

- Yields for pyridazine derivatives vary widely. For example, 18 (10% yield) contrasts with thioamide 19 (63% yield), indicating that sulfur-containing groups may streamline synthesis.

Biological Implications :

- Chlorinated analogs (e.g., 15 ) demonstrated fungicidal and antibacterial activity in , but the methylthio group in the target compound could enhance membrane permeability or target binding .

- Thiazole-containing analogs (e.g., 11 ) may exhibit distinct activity profiles due to altered heterocyclic electronics .

Acetamide Derivatives with Modified Aromatic Systems

Table 2: Non-Pyridazine Acetamide Analogs

Key Observations:

Quinazoline vs. Pyridazine Cores: Quinazoline derivatives (e.g., 38, 40) exhibit marked anticancer activity , suggesting that the pyridazine core in the target compound may offer a different mechanistic pathway or selectivity.

Sulfonyl vs. Methylthio Groups :

- Sulfonyl groups (e.g., 38 ) enhance hydrogen-bonding capacity, which may improve target binding but reduce cell permeability compared to the methylthio group in the target compound .

Thioamide and Sulfanyl Derivatives

- 2-(6-(4-Methylphenyl)pyridazin-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide () incorporates a tetrahydrofuran-methyl group, which may improve solubility compared to the target compound’s methylthio group .

- Thioamide 19 () showed a lower melting point (128–130°C) than acetamides, likely due to reduced crystallinity from the thioamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.